molecular formula C10H10O6 B11467108 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde

5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde

Cat. No.: B11467108
M. Wt: 226.18 g/mol
InChI Key: LYAQPDGFENTYAO-UHFFFAOYSA-N
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Description

5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring This compound is known for its unique chemical structure, which includes hydroxy, methoxy, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of a precursor compound. One common method is the formylation of dihydroapiol, a naturally occurring compound found in parsley and dill seeds. The formylation reaction is carried out in the presence of a catalyst such as tin(IV) chloride (SnCl4), resulting in a high yield of the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carboxylic acid.

    Reduction: 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6,7-dimethoxy-2H-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

5-hydroxy-6,7-dimethoxy-1,3-benzodioxole-4-carbaldehyde

InChI

InChI=1S/C10H10O6/c1-13-8-6(12)5(3-11)7-10(9(8)14-2)16-4-15-7/h3,12H,4H2,1-2H3

InChI Key

LYAQPDGFENTYAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1O)C=O)OCO2)OC

Origin of Product

United States

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